molecular formula C20H21NO5 B290974 Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate

Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate

Cat. No. B290974
M. Wt: 355.4 g/mol
InChI Key: BPQBXPIMPSDWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate, also known as DPAI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPAI is a derivative of isophthalic acid and has a molecular formula of C21H23NO4. In recent years, DPAI has been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate is not fully understood, but it is believed to inhibit the activity of certain enzymes in the body, leading to cell death in cancer cells. Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate has also been shown to interact with certain proteins in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate has been shown to have a range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and antioxidant activity. Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate in lab experiments is its unique properties, which make it a valuable tool for studying various biological and chemical processes. However, there are also limitations to using Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate, including its toxicity and potential side effects. It is important to use caution when handling Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate and to follow proper safety protocols.

Future Directions

There are many potential future directions for research involving Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate. One area of interest is the development of new drugs based on the structure of Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate, which may have improved efficacy and fewer side effects. Other potential future directions include the development of new materials and catalysts based on Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate, as well as further studies on its mechanism of action and physiological effects.
Conclusion
In conclusion, Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its unique properties, including its mechanism of action, biochemical and physiological effects, and potential future directions, make it a valuable tool for studying various biological and chemical processes. However, caution must be taken when handling Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate due to its toxicity and potential side effects.

Synthesis Methods

The synthesis of Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate involves the reaction of isophthalic acid with 4-phenylbutyric acid and dimethylamine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate. The synthesis method of Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate has been optimized to improve the yield and purity of the compound, making it more accessible for scientific research.

Scientific Research Applications

Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate has been studied for its potential applications in various fields, including drug discovery, material science, and catalysis. In drug discovery, Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In material science, Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate has been used to develop new materials with unique properties, such as high mechanical strength and flexibility. In catalysis, Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate has been studied for its potential as a catalyst for various chemical reactions.

properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

dimethyl 5-(4-phenylbutanoylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H21NO5/c1-25-19(23)15-11-16(20(24)26-2)13-17(12-15)21-18(22)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,22)

InChI Key

BPQBXPIMPSDWKK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CCCC2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CCCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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